Cas no 114661-04-0 (D-Ribitol,1-C-(7-amino-1H-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydro-,5-(P,P,P',P''-tetrahydrogen imidotriphosphate), (1S)- (9CI))

D-Ribitol,1-C-(7-amino-1H-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydro-,5-(P,P,P',P''-tetrahydrogen imidotriphosphate), (1S)- (9CI) structure
114661-04-0 structure
Product Name:D-Ribitol,1-C-(7-amino-1H-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydro-,5-(P,P,P',P''-tetrahydrogen imidotriphosphate), (1S)- (9CI)
Numero CAS:114661-04-0
MF:C10H17N6O12P3
MW:506.196264028549
CID:156993
PubChem ID:33113
Update Time:2025-04-19

D-Ribitol,1-C-(7-amino-1H-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydro-,5-(P,P,P',P''-tetrahydrogen imidotriphosphate), (1S)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • D-Ribitol,1-C-(7-amino-1H-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydro-,5-(P,P,P',P''-tetrahydrogen imidotriphosphate), (1S)- (9CI)
    • D-Ribitol,1-C-(7-amino-1H-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydro-,5-(P,P,P',P''-tetrahydro...
    • D-Ribitol,1-C-(7-amino-1H-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydro-,5-(P,P,P',P''-tetrahydrogen imidotriphosphate), (1S)- (
    • formycin A 5'-(betagamma-imido)triphosphate
    • 5'-O-[(R)-hydroxy{[(R)-hydroxy(phosphonoamino)phosphoryl]oxy}phosphoryl]adenosine
    • Formycin A 5'-(beta-gamma-imido)triphosphate
    • p(NH)Ppf
    • 114661-04-0
    • 1bxr
    • Adenyl imidodiphosphate
    • App(NH)p
    • 5'-Adenylyl imidodiphosphate
    • Adenosine 5'-(beta,gamma-imidotriphosphate)
    • 3b5y
    • gamma-Imino-ATP
    • 5'-Adenylyl (beta,gamma-imidodiphosphate)
    • SCHEMBL612075
    • DTXSID90180289
    • beta,gamma-Imidoadenosine 5'-triphosphate
    • Adenosine beta,gamma-imidotriphosphate
    • 2a29
    • adenyl-5'-yl imidodiphosphate
    • beta,gamma-Imino-ATP
    • O(5')-(1,2-dihydroxy-2-phosphonoaminodiphosphoryl)adenosine
    • Adenylyl beta,gamma-imidodiphosphate
    • 5-Adenylyl imidodiphosphate
    • GTPL2456
    • BDBM18134
    • AMP-PNP
    • phosphoaminophosphonic acid-adenylate ester
    • [[[[(2R, 3S, 4R, 5R)-5-(6-aminopurin-9-yl)-3, 4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid
    • ({[({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}amino)phosphonic acid
    • A,
    • ADENYLYL IMIDODIPHOSPHATE
    • beta,gamma-Imino-adenosine 5'-triphosphate
    • AMP.P[NH]P
    • CHEBI:47785
    • 128811-31-4
    • HY-130777
    • CS-0113351
    • [[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid
    • adenosine, 5'-O-[hydroxy[[hydroxy(phosphonoamino)phosphinyl]oxy]phosphinyl]-
    • ATP[beta,gamma-NH]
    • Q15989037
    • A-imidodiphosphate)
    • (2R)-2-[[[(1,1-DIMETHYLETHYL)DIMETHYLSILYL]OXY]METHYL]-5-OXO-1-PYRROLIDINECARBOXYLATE-1,1-DIMETHYLET
    • beta,gamma-Imido-ATP
    • Adenosine 5'-(beta,gamma-iminotriphosphate)
    • 5'-O-[(S)-hydroxy{[(R)-hydroxy(phosphonoamino)phosphoryl]oxy}phosphoryl]adenosine
    • AMPPNP
    • CHEMBL1230989
    • 5'-Adenylic acid, monoanhydride with imidodiphosphoric acid
    • Adenosine 5'-(beta,gamma-Imino)triphosphate
    • Imidodiphosphoric acid, monoanhydride with 5'-adenylic acid (8CI)
    • 25612-73-1
    • 5'-Adenylyl (
    • 5'-O-(hydroxy{[hydroxy(phosphonoamino)phosphoryl]oxy}phosphoryl)adenosine
    • 5'-Adenylic acid, monoanhydride with imidodiphosphoric acid (8CI,9CI)
    • Inchi: 1S/C10H17N6O12P3/c11-8-5-9(13-2-12-8)16(3-14-5)10-7(18)6(17)4(27-10)1-26-31(24,25)28-30(22,23)15-29(19,20)21/h2-4,6-7,10,17-18H,1H2,(H,24,25)(H2,11,12,13)(H4,15,19,20,21,22,23)/t4-,6-,7-,10-/m1/s1
    • Chiave InChI: PVKSNHVPLWYQGJ-KQYNXXCUSA-N
    • Sorrisi: P(=O)(O)(OP(NP(=O)(O)O)(=O)O)OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(N)=NC=NC2=3)O1)O)O

Proprietà calcolate

  • Massa esatta: 506.01191
  • Massa monoisotopica: 506.012
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 8
  • Conta accettatore di obbligazioni idrogeno: 17
  • Conta atomi pesanti: 31
  • Conta legami ruotabili: 8
  • Complessità: 801
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: _6
  • Superficie polare topologica: 282A^2

Proprietà sperimentali

  • Densità: 2.65
  • Punto di ebollizione: 965.5°Cat760mmHg
  • Punto di infiammabilità: 537.7°C
  • Indice di rifrazione: 1.941
  • PSA: 281.93

D-Ribitol,1-C-(7-amino-1H-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydro-,5-(P,P,P',P''-tetrahydrogen imidotriphosphate), (1S)- (9CI) Letteratura correlata

Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Hebei Liye chemical Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd